molecular formula C15H21N B13120560 5-Cyclopropyl-2,2-dimethyl-3-phenylpyrrolidine

5-Cyclopropyl-2,2-dimethyl-3-phenylpyrrolidine

Katalognummer: B13120560
Molekulargewicht: 215.33 g/mol
InChI-Schlüssel: KYGIIQYRTTWXAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropyl-2,2-dimethyl-3-phenylpyrrolidine is a chemical compound with the molecular formula C15H21N. It is a member of the pyrrolidine family, characterized by a five-membered ring containing one nitrogen atom. This compound is notable for its unique structural features, including a cyclopropyl group, two methyl groups, and a phenyl group attached to the pyrrolidine ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-2,2-dimethyl-3-phenylpyrrolidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyclopropyl-2,2-dimethyl-3-phenylpyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Cyclopropyl-2,2-dimethyl-3-phenylpyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Cyclopropyl-2,2-dimethyl-3-phenylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2-Dimethyl-3-phenylpyrrolidine: Lacks the cyclopropyl group.

    3-Phenylpyrrolidine: Lacks both the cyclopropyl and dimethyl groups.

    Cyclopropylpyrrolidine: Lacks the phenyl and dimethyl groups.

Uniqueness

5-Cyclopropyl-2,2-dimethyl-3-phenylpyrrolidine is unique due to its combination of structural features, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H21N

Molekulargewicht

215.33 g/mol

IUPAC-Name

5-cyclopropyl-2,2-dimethyl-3-phenylpyrrolidine

InChI

InChI=1S/C15H21N/c1-15(2)13(11-6-4-3-5-7-11)10-14(16-15)12-8-9-12/h3-7,12-14,16H,8-10H2,1-2H3

InChI-Schlüssel

KYGIIQYRTTWXAK-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(CC(N1)C2CC2)C3=CC=CC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.